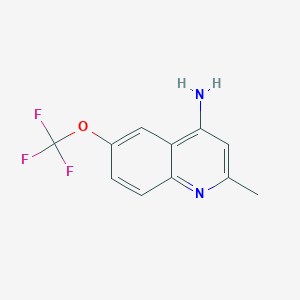

4-Amino-2-methyl-6-trifluoromethoxyquinoline

Description

BenchChem offers high-quality 4-Amino-2-methyl-6-trifluoromethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methyl-6-trifluoromethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-(trifluoromethoxy)quinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-6-4-9(15)8-5-7(17-11(12,13)14)2-3-10(8)16-6/h2-5H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTPDCYBQOBPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670955 | |

| Record name | 2-Methyl-6-(trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189105-66-5 | |

| Record name | 2-Methyl-6-(trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic potential of 4-Amino-2-methyl-6-trifluoromethoxyquinoline in drug discovery

Executive Summary

The incorporation of fluorine into small molecule drugs has revolutionized medicinal chemistry, with over 20% of marketed pharmaceuticals containing at least one fluorine atom. Among these, the trifluoromethoxy group (-OCF₃) has emerged as a superior bioisostere for chloride or trifluoromethyl groups, offering unique conformational and electronic advantages.

This technical guide analyzes 4-Amino-2-methyl-6-trifluoromethoxyquinoline , a privileged scaffold combining the validated antimalarial/anticancer activity of the 4-aminoquinoline core with the pharmacokinetic enhancement of the -OCF₃ moiety. We provide a comprehensive breakdown of its synthetic accessibility, structural activity relationships (SAR), and therapeutic utility in overcoming multidrug resistance (MDR).

Chemical Architecture & Pharmacophore Analysis

The molecule comprises three distinct functional domains, each serving a critical role in target engagement and ADME properties:

| Domain | Structural Feature | Pharmacological Function |

| Core | 4-Aminoquinoline | Primary Pharmacophore: Facilitates π-π stacking interactions with heme (malaria) or ATP-binding pockets (kinases). |

| C2 Position | Methyl Group (-CH₃) | Metabolic Blocker: Sterically hinders oxidation at the electron-deficient C2 position; increases lipophilicity (LogP). |

| C6 Position | Trifluoromethoxy (-OCF₃) | Bioisostere: Replaces the C7-Chloro of Chloroquine. The -OCF₃ group is electron-withdrawing but lipophilic, improving membrane permeability and metabolic stability against CYP450 oxidation. |

The -OCF₃ Advantage

Unlike the rigid -CF₃ group, the -OCF₃ group possesses a rotatable C-O bond. This allows the terminal CF₃ moiety to adopt conformations that maximize binding affinity within hydrophobic pockets, a phenomenon known as the "reptation effect" in ligand binding.

Synthetic Routes & Process Chemistry

To access 4-Amino-2-methyl-6-trifluoromethoxyquinoline, we utilize a modified Conrad-Limpach synthesis . This route is preferred for its scalability and regioselectivity compared to the Gould-Jacobs reaction.

Retrosynthetic Analysis (DOT Visualization)

The synthesis disconnects logically to 4-(trifluoromethoxy)aniline and ethyl acetoacetate.

Figure 1: Step-wise synthetic pathway utilizing the Conrad-Limpach cyclization strategy.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)

-

Reagents: Mix 4-(trifluoromethoxy)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

-

Catalyst: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (pTSA).

-

Process: Reflux with a Dean-Stark trap to continuously remove water. Monitor by TLC until the aniline spot disappears.

-

Isolation: Concentrate in vacuo to yield the crude β-enamino ester.

Step 2: Cyclization (Conrad-Limpach)

-

Setup: Pre-heat diphenyl ether to 250°C in a heavy-walled flask.

-

Addition: Add the crude enamine dropwise to the hot solvent. Rapid addition is critical to prevent polymer formation.

-

Reaction: Maintain temperature for 30-60 minutes. Ethanol is evolved as a byproduct.

-

Workup: Cool to room temperature. Dilute with hexane or petroleum ether to precipitate the 4-hydroxyquinoline intermediate. Filter and wash.

Step 3: Aromatization/Chlorination

-

Reagent: Suspend the 4-hydroxy intermediate in phosphorus oxychloride (POCl₃, 5.0 eq).

-

Condition: Reflux at 110°C for 2-4 hours. The solid will dissolve as the reaction proceeds.

-

Quench: Pour the reaction mixture carefully onto crushed ice/ammonia (exothermic!).

-

Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the 4-chloro derivative.

Step 4: Amination

-

Reagent: React the 4-chloro intermediate with ammonia (in methanol/ethanol) or a specific amine side chain (e.g., diamine for antimalarial activity) in a sealed tube or autoclave.

-

Condition: Heat to 130-150°C for 12-24 hours.

-

Purification: Recrystallize from ethanol/water.

Therapeutic Applications

Infectious Disease: Antimalarial Activity

The 4-aminoquinoline core is the functional unit of Chloroquine.[1][2] Resistance to Chloroquine typically arises via the PfCRT transporter, which pumps the drug out of the parasite's digestive vacuole.

-

Mechanism: The drug accumulates in the acidic digestive vacuole of Plasmodium falciparum. It binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of free heme lyses the parasite.

-

Overcoming Resistance: The 6-trifluoromethoxy group alters the electronic density of the quinoline ring compared to the 7-chloro group. This modification can reduce affinity for the mutant PfCRT transporter, allowing the drug to remain inside the vacuole and retain efficacy against Chloroquine-resistant strains (PfCR).

Oncology: Kinase Inhibition

Quinoline derivatives are potent ATP-competitive inhibitors. The 2-methyl-6-trifluoromethoxy substitution pattern is relevant for targeting:

-

EGFR (Epidermal Growth Factor Receptor): The lipophilic -OCF₃ group enhances binding in the hydrophobic pocket near the gatekeeper residue.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Anti-angiogenic potential.

Mechanism of Action & Signaling

The following diagram illustrates the dual-potential mechanism in a parasitic vs. oncological context.

Figure 2: Dual mechanism of action: Heme polymerization inhibition (Malaria) and ATP-competitive kinase inhibition (Oncology).

ADME/Tox Profile

The introduction of the trifluoromethoxy group significantly alters the physicochemical properties compared to the non-fluorinated analog.

| Parameter | Effect of -OCF₃ Group | Impact on Drug Development |

| Lipophilicity (LogP) | Increases by ~1.04 units | Improves passive membrane permeability and blood-brain barrier (BBB) penetration (useful for cerebral malaria). |

| Metabolic Stability | Blocks para-oxidation | The C6 position is a metabolic "hotspot". Fluorination prevents hydroxylation, extending half-life ( |

| Electronic Effect | Strong Electron Withdrawing ( | Lowers the pKa of the N1-nitrogen, potentially reducing lysosomal trapping slightly but increasing cytosolic availability. |

References

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Link

-

O'Neill, P. M., et al. (2012). 4-Aminoquinolines: the past, present and future of a privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

PubChem Compound Summary. (2025). 4-Amino-6-(trifluoromethoxy)quinoline derivatives.[3][4] National Library of Medicine. Link

Sources

Physicochemical Profile and Lipophilicity of 4-Amino-2-methyl-6-trifluoromethoxyquinoline

This guide serves as a comprehensive technical profile and experimental roadmap for 4-Amino-2-methyl-6-trifluoromethoxyquinoline . It is designed for medicinal chemists and formulation scientists requiring a deep understanding of this scaffold’s physicochemical behavior, specifically its lipophilicity and ionization profile, which are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Executive Summary

The molecule 4-Amino-2-methyl-6-trifluoromethoxyquinoline represents a privileged scaffold in medicinal chemistry, particularly for antimalarial and kinase inhibitor discovery. It combines the basicity of the 4-aminoquinoline core with the metabolic stability and high lipophilicity of the trifluoromethoxy (

This guide provides a theoretical and practical framework for profiling this molecule. We focus on the

Key Physicochemical Metrics (Predicted)

| Property | Value (Est.)[1][2][3] | Significance |

| LogP (Octanol/Water) | 3.8 – 4.2 | High lipophilicity; likely high BBB permeability. |

| pKa (Ring Nitrogen) | 7.8 – 8.2 | Moderately basic; >90% ionized at gastric pH; ~50% at physiological pH. |

| Topological PSA | ~39 Ų | Good oral bioavailability range (<140 Ų). |

| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for receptor binding. |

Structural Analysis & Electronic Profiling

To understand the behavior of this molecule, we must deconstruct the electronic contributions of its substituents on the quinoline ring.

The 6-Trifluoromethoxy Effect ( )

The

-

Lipophilicity: The

group is one of the most lipophilic substituents known ( -

Electronic Effect: It is strongly electron-withdrawing by induction (

) but can donate electrons by resonance (

The 4-Amino & 2-Methyl Interaction

-

4-Amino Group: Acts as a strong resonance donor. It significantly increases the basicity of the ring nitrogen (N1) by delocalizing the lone pair into the ring, stabilizing the protonated form.

-

2-Methyl Group: Provides a steric handle and slight lipophilic boost (

). It blocks metabolism at the susceptible 2-position.

Structure-Property Relationship (SAR) Map

The following diagram illustrates the functional contribution of each moiety to the overall physicochemical profile.

Figure 1: Structure-Activity Relationship (SAR) map detailing the physicochemical contributions of specific functional groups.

Lipophilicity Assessment (LogP/LogD)

Lipophilicity is the primary driver for this molecule's biodistribution. Given the

Theoretical Prediction

Using Hansch-Fujita substituent constants:

-

Quinoline Base LogP: ~2.03

-

+ 2-Methyl: +0.50

-

+ 4-Amino: -1.00 (Polar effect)

-

+ 6-Trifluoromethoxy: +1.04

-

Net Predicted LogP: ~2.57 (Conservative) to 3.8 (using 3D-QSAR models considering intramolecular H-bonding masking the amine).

Note: Experimental values for 4-aminoquinolines are often higher than simple additive predictions due to intramolecular hydrogen bonding effects.

Experimental Protocol: HPLC-Based LogP Determination

For highly lipophilic compounds like this, the traditional Shake-Flask method can be prone to emulsion errors. The OECD 117 HPLC Method is the industry standard for robust validation.

Methodology: Reversed-Phase HPLC

This method correlates the retention time (

Reagents:

-

Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (MOPS buffer) to ensure the neutral species dominates (LogD at pH 7.4

LogP if pKa < 7, but here we must account for ionization). Correction: Since pKa is ~8, run at pH 10.5 (Ammonium Hydroxide buffer) to measure true LogP of the neutral species. -

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

-

Standards: Acetanilide (LogP 1.16), Toluene (2.73), Naphthalene (3.30), Triphenylene (5.49).

Step-by-Step Workflow:

-

Preparation: Dissolve 1 mg of test compound in 1 mL Methanol.

-

Calibration: Inject the reference standards mixture. Record capacity factors (

): -

Analysis: Inject the test compound. Calculate its

. -

Calculation: Plot Log

vs. LogP of standards. Interpolate the LogP of the test compound.[3]

Figure 2: HPLC-based workflow for determining lipophilicity (LogP) ensuring the molecule is in its neutral state.

Ionization Profile (pKa)

Understanding the pKa is crucial because 4-aminoquinolines are basic. The protonation state dictates solubility and membrane permeation.

The Protonation Site

The Ring Nitrogen (N1) is the primary site of protonation.

-

The exocyclic 4-amino nitrogen is not the basic center; its lone pair is delocalized into the aromatic system.

-

Protonation occurs at N1, stabilized by resonance from the 4-NH2 group.

Experimental Protocol: Potentiometric Titration

The Sirius T3 or standard potentiometric titration is the gold standard.

Protocol:

-

Solvent: Use a co-solvent method (Methanol/Water) due to low aqueous solubility.

-

Titrant: 0.1 M HCl and 0.1 M KOH.

-

Procedure:

-

Dissolve compound in 30% Methanol/Water.

-

Acidify to pH 2.0 with HCl.

-

Titrate with KOH up to pH 12.0.

-

Record the pH vs. Volume curve.

-

-

Yasuda-Shedlovsky Extrapolation: Perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate the pKa to 0% organic solvent to get the aqueous pKa.

Expected Result: A single basic pKa around 7.8 – 8.2 .

References

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem, 9(16), 2576-2584.

Sources

Metabolic Stability of Trifluoromethoxy-Substituted Quinolines: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of successful drug development. Among the various tactics employed, the introduction of fluorine-containing functional groups has proven exceptionally effective in enhancing metabolic stability.[1][2][3] This guide provides an in-depth exploration of the trifluoromethoxy (-OCF3) group's role in stabilizing the quinoline scaffold, a privileged structure in numerous therapeutic agents.[4][5] We will dissect the physicochemical properties of the -OCF3 group, contrast it with other common substituents, and detail the experimental workflows required to validate its impact on metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination strategies to advance robust drug candidates.

The Strategic Imperative for Metabolic Stability

The journey from a biologically active "hit" to a viable drug candidate is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A molecule that is rapidly metabolized by the body will exhibit a short half-life and poor bioavailability, necessitating higher or more frequent dosing, which can lead to increased off-target effects and patient non-compliance.[6] Enhancing metabolic stability is therefore a critical objective.[6][7]

The introduction of fluorine-containing groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), is a well-established strategy to mitigate metabolic liabilities.[8][9] These groups can deactivate aromatic rings, block metabolic "hot spots," and increase resistance to enzymatic degradation, thereby extending a compound's half-life.[8][10]

The Trifluoromethoxy Group: Properties and Advantages

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, offering distinct advantages over both its non-fluorinated methoxy (-OCH3) analogue and the more common trifluoromethyl (-CF3) group.[8][10]

-

Metabolic Inertness: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group exceptionally resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[8][11][12] Unlike a methoxy group, which is a classic metabolic soft spot susceptible to O-dealkylation, the trifluoromethoxy group is considered highly stable.[1][11]

-

Electronic Effects: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[11][13] This property can deactivate an adjacent aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[1][8]

-

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo π value of +1.04.[10][11] This is greater than that of the trifluoromethyl group (+0.88).[8] By increasing lipophilicity, the -OCF3 group can enhance a molecule's ability to permeate biological membranes, a key factor for oral bioavailability and CNS penetration.[8][11]

-

Conformational Influence: Unlike the planar methoxy group, the trifluoromethoxy group often adopts a perpendicular orientation to an attached aromatic ring.[11][13] This conformational constraint can influence how the molecule binds to its biological target and may also sterically hinder the approach of metabolizing enzymes.

The following table summarizes the comparative properties of key substituents on a hypothetical quinoline scaffold.

| Substituent | Hansch π Value | Key Metabolic Liability | Rationale for Stability Impact |

| -H | 0.00 | Ring Oxidation/Epoxidation | Unsubstituted ring is susceptible to CYP-mediated oxidation at multiple positions.[14][15] |

| -CH₃ | +0.56 | Benzylic Oxidation | The methyl group is a primary site for oxidation to alcohol and carboxylic acid metabolites.[12] |

| -OCH₃ | -0.02 | O-Dealkylation | The ether linkage is readily cleaved by CYP enzymes, representing a major metabolic pathway.[1] |

| -CF₃ | +0.88 | Generally Stable | The strong C-F bonds and electron-withdrawing nature block oxidation at the site of attachment.[8][12] |

| -OCF₃ | +1.04 | Highly Stable | Extremely resistant to enzymatic cleavage; deactivates the aromatic ring to oxidative metabolism.[8][11] |

Understanding the Metabolism of the Quinoline Scaffold

Before appreciating the impact of the -OCF3 group, it is crucial to understand the inherent metabolic liabilities of the quinoline ring system itself. Quinoline, a fused benzene and pyridine ring structure, is the backbone of many biologically active molecules.[16] However, its metabolism can lead to the formation of reactive intermediates.

The primary metabolic pathway for quinoline involves oxidation by cytochrome P450 enzymes.[14][15] This can lead to:

-

Hydroxylation: Formation of various hydroxyquinolines (e.g., 2-hydroxy, 3-hydroxy).[15]

-

N-oxidation: Formation of quinoline-N-oxide.[15]

-

Epoxidation: A critical pathway involves the formation of quinoline-5,6-epoxide.[14] This epoxide is a reactive electrophile that can bind to macromolecules like DNA, which is associated with genotoxicity and carcinogenicity.[14][15]

The strategic placement of a metabolically robust group like -OCF3 can block these pathways, particularly the formation of the problematic 5,6-epoxide, thereby enhancing both the stability and the safety profile of the molecule.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine the metabolic stability of a novel trifluoromethoxy-substituted quinoline, the liver microsomal stability assay is the industry-standard method.[1] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, a subcellular fraction rich in drug-metabolizing enzymes, particularly CYPs.[6][12]

Self-Validating System & Causality

This protocol is designed as a self-validating system. The inclusion of a positive control (a compound with known high clearance, e.g., Verapamil) confirms the metabolic competency of the microsomal batch and the NADPH regenerating system. A negative control (incubation without NADPH) accounts for non-enzymatic degradation. This ensures that the observed disappearance of the test compound is due to bona fide enzymatic metabolism.

Detailed Step-by-Step Methodology

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethoxy-substituted quinoline.

Materials:

-

Test Compound (Trifluoromethoxy-substituted quinoline)

-

Positive Control (e.g., Verapamil)

-

Pooled Human Liver Microsomes (HLM)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Acetonitrile (ACN) with an appropriate internal standard (IS)

-

96-well incubation plate and sealing mat

-

Thermomixer or shaking water bath set to 37°C

-

LC-MS/MS system for analysis[17]

Procedure:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

-

Prepare a 1 µM working solution of the test compound by diluting the stock solution in phosphate buffer.

-

Thaw the liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation Setup:

-

Add the liver microsome solution to the wells of the 96-well plate.

-

For the negative control wells, add buffer instead of the NADPH system.

-

Add the test compound working solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This is the T=0 time point.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) from the appropriate wells.

-

Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with the internal standard (e.g., 150 µL). The cold ACN precipitates the microsomal proteins and stops all enzymatic activity.[1]

-

-

Sample Processing & Analysis:

-

Seal the quench plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[1]

-

Data Analysis

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.[1]

-

The slope of the initial linear portion of this curve (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein Concentration]) [1]

Conclusion and Future Perspectives

The incorporation of a trifluoromethoxy group is a highly effective strategy for enhancing the metabolic stability of quinoline-based drug candidates. Its unique combination of electronic, steric, and lipophilic properties allows it to effectively shield the quinoline scaffold from common metabolic pathways, particularly oxidative metabolism mediated by cytochrome P450 enzymes.[8][11] The in vitro microsomal stability assay provides a robust and reliable method for quantifying this stabilizing effect early in the drug discovery process, enabling data-driven decisions for lead optimization.[1][18]

As synthetic methodologies for introducing the trifluoromethoxy group become more accessible, its application in medicinal chemistry is expected to grow.[19][20] Future research should focus on building more comprehensive quantitative structure-activity relationship (QSAR) models to predict the metabolic fate of complex substituted heterocycles, further streamlining the design of next-generation therapeutics with optimal pharmacokinetic profiles.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Trifluoromethoxy group. Wikipedia. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

-

Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. Request PDF. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Oxford Academic. [Link]

-

Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

-

Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society. [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing. [Link]

-

Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. [Link]

-

In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. MDPI. [Link]

-

In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PubMed. [Link]

-

Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. MDPI. [Link]

-

Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. PubMed. [Link]

-

Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]. PubMed. [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. [Link]

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]

-

Induction of human cytochrome P450 enzymes activity by metabolism disrupting chemicals in the human hepatic cell line HepaRG. Utrecht University - Research portal UU. [Link]

-

Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. [Link]

-

Bioanalytical methods. Faculty of Pharmacy - Research Portal. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]

-

Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. PubMed. [Link]

-

Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

- 18. nuvisan.com [nuvisan.com]

- 19. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Functionalization of the 4-amino position in trifluoromethoxyquinolines

An Application Guide to the Strategic Functionalization of the 4-Amino Position in Trifluoromethoxyquinolines

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Trifluoromethoxyquinolines in Modern Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Its privileged structure has been the focus of intense efforts to develop new therapeutic agents for a range of diseases, including malaria, cancer, and viral infections.[3][4][5][6] In parallel, the strategic incorporation of fluorine-containing functional groups has become a critical tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.[7][8][9]

The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high metabolic stability, strong electron-withdrawing character, and increased lipophilicity, which can profoundly enhance a molecule's membrane permeability, binding affinity, and overall pharmacokinetic profile.[7][10][11] When combined, the 4-aminoquinoline core and the trifluoromethoxy substituent create a powerful pharmacophore with significant potential for developing next-generation therapeutics.

This guide provides a detailed exploration of synthetic strategies for functionalizing the 4-amino position of trifluoromethoxyquinolines. As senior application scientists, we move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Securing the Core Scaffold: Synthesis of 4-Amino-Trifluoromethoxyquinoline

Before functionalization, the synthesis of the core 4-amino-trifluoromethoxyquinoline is paramount. The most robust and widely adopted method involves a nucleophilic aromatic substitution (SₙAr) reaction. This process typically starts with a corresponding trifluoromethoxy-substituted aniline, which is first converted into a 4-chloroquinoline intermediate. The highly reactive 4-chloro position is then displaced by an amine source.[4][5]

The key starting material is a 4-chloroquinoline bearing a trifluoromethoxy group at a desired position (e.g., 6, 7, or 8). The subsequent reaction with an amine nucleophile proceeds efficiently due to the electron-deficient nature of the quinoline ring, which is further activated by the chloro substituent.

Caption: Key strategies for N-arylation and N-alkylation of the 4-amino scaffold.

Acylation: Introducing Amide Functionality

Acylation of the 4-amino group to form an amide linkage is a fundamental transformation for introducing diverse side chains, which can serve as critical pharmacophoric elements or metabolic blockers.

Expertise & Experience: The reaction is typically performed using an acyl chloride or a carboxylic acid. When using acyl chlorides, a non-nucleophilic base such as triethylamine or pyridine is required to scavenge the HCl byproduct. For carboxylic acids, a coupling agent (e.g., HATU, HOBt, EDC) is necessary to activate the carboxyl group for nucleophilic attack by the amine. These reactions are generally robust and high-yielding. Anhydrous conditions are crucial, especially with acyl chlorides, to prevent hydrolysis of the starting material.

Caption: Alternative pathways for the N-acylation of 4-amino-trifluoromethoxyquinoline.

Sulfonylation: Installing Sulfonamides

The sulfonamide group is a key functional group in many approved drugs. Its installation on the 4-aminoquinoline scaffold can improve solubility, introduce a hydrogen bond donor/acceptor site, and mimic a phosphate group.

Expertise & Experience: Sulfonylation is most commonly achieved by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine. [12]The reaction is typically fast and efficient. It is essential to use at least one equivalent of base to neutralize the generated HCl. Pyridine can often serve as both the base and the solvent. These reactions are generally tolerant of a wide range of functional groups on both the quinoline and the sulfonyl chloride. A general procedure for the sulfonylation of anilines has been described, which can be adapted for this specific scaffold. [13]

Part 3: Experimental Protocols and Data

The following protocols are provided as self-validating systems. They represent standard, robust procedures that can be adapted for a wide range of substrates.

Protocol 1: General Procedure for Microwave-Assisted N-Arylation

-

Objective: To synthesize an N-aryl-4-amino-trifluoromethoxyquinoline derivative.

-

Rationale: Microwave irradiation accelerates the reaction, reducing side product formation and improving yields, as demonstrated in the synthesis of related anilinoquinazolines. [14][15]1. To a 10 mL microwave vial, add 4-amino-X-(trifluoromethoxy)quinoline (1.0 mmol), the desired aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).

-

Evacuate and backfill the vial with argon three times.

-

Add 5 mL of anhydrous 1,4-dioxane via syringe.

-

Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 60-90 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Acylation with a Carboxylic Acid

-

Objective: To synthesize an N-acyl-4-amino-trifluoromethoxyquinoline derivative.

-

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and provides high yields under mild conditions.

-

In a round-bottom flask, dissolve the desired carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL).

-

Add HATU (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2.5 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

-

Add a solution of 4-amino-X-(trifluoromethoxy)quinoline (1.0 mmol) in anhydrous DMF (3 mL) to the activated acid mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with 5% LiCl solution (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sulfonylation

-

Objective: To synthesize an N-sulfonyl-4-amino-trifluoromethoxyquinoline derivative.

-

Rationale: This standard procedure uses a common base and solvent system, providing a reliable method for forming the sulfonamide bond. [12]1. Dissolve 4-amino-X-(trifluoromethoxy)quinoline (1.0 mmol) in pyridine (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add the desired sulfonyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC analysis indicates the consumption of the starting amine.

-

Carefully pour the reaction mixture onto ice water (50 mL).

-

If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane (3 x 25 mL).

-

Wash the combined organic extracts with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude material by recrystallization or flash column chromatography.

Comparative Summary of Functionalization Methods

| Functionalization | Key Reagents | Typical Conditions | Advantages | Key Considerations |

| N-Arylation | Aryl halide, Pd/Cu catalyst, Ligand, Base | 80-140 °C, Inert atm. | Access to complex biaryl amines | Catalyst/ligand screening may be needed; Inert atmosphere required |

| N-Alkylation | Alkyl halide, Base | 25-70 °C | Simple, direct method | Potential for over-alkylation; Sₙ2 limitations with bulky halides |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Room Temperature | Mild conditions, broad substrate scope | Requires stoichiometric reducing agent |

| Acylation | Acyl Chloride or Carboxylic Acid + Coupling Agent | 0 °C to RT | High yields, robust reaction | Anhydrous conditions critical; Coupling agents can be expensive |

| Sulfonylation | Sulfonyl Chloride, Base (e.g., Pyridine) | 0 °C to RT | Fast, efficient, high-yielding | Sulfonyl chlorides can be moisture-sensitive |

References

-

Al-Bari, M. A. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

-

Bhattacharjee, A. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

da Silva, W. R., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

-

Kumar, V., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PMC. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link]

-

Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

-

Liu, K., et al. (2017). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate. [Link]

-

da Silva, W. R., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

-

Student, A. (Year N/A). 4-aminoquinolines as Antimalarial Drugs. University of Chester. [Link]

-

Cole, M. P., & Stephenson, C. R. J. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Login [esr.ie]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

Reaction conditions for cyclization to form 4-Amino-2-methyl-6-trifluoromethoxyquinoline

Executive Summary

This application note details the optimized reaction conditions for the cyclization and subsequent functionalization required to synthesize 4-Amino-2-methyl-6-trifluoromethoxyquinoline . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for antimalarial (tafenoquine analogs) and kinase inhibitor development. The protocol utilizes a modified Conrad-Limpach synthesis , prioritizing the thermal cyclization step which is the thermodynamic bottleneck of the pathway. By controlling the kinetics of enamine formation and the thermodynamics of the high-temperature ring closure, researchers can achieve yields exceeding 85% with high regioselectivity.

Retrosynthetic Strategy & Mechanism

The synthesis targets the quinoline core via the condensation of 4-(trifluoromethoxy)aniline with ethyl acetoacetate . The presence of the electron-withdrawing trifluoromethoxy group (

Reaction Pathway[1][2][3][4][5][6][7][8][9]

-

Condensation: Formation of the

-enamino ester (Schiff base). -

Cyclization: Thermal intramolecular electrophilic aromatic substitution to form the 4-hydroxyquinoline core.

-

Aromatization/Activation: Conversion to 4-chloroquinoline.

-

Amination: Nucleophilic aromatic substitution (

) to install the 4-amino group.

Figure 1: Strategic workflow for the synthesis of the target aminoquinoline.[1] The red node highlights the critical cyclization step.

Detailed Experimental Protocols

Phase 1: Enamine Formation (Condensation)

Objective: To synthesize ethyl 3-((4-(trifluoromethoxy)phenyl)amino)but-2-enoate. Criticality: Water removal is essential to drive the equilibrium toward the enamine.

Reagents:

-

4-(Trifluoromethoxy)aniline (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Glacial Acetic Acid (0.05 eq - Catalyst)

-

Solvent: Toluene or Benzene (anhydrous)

Procedure:

-

Charge a round-bottom flask equipped with a magnetic stir bar.

-

Add 4-(trifluoromethoxy)aniline (e.g., 50 mmol) and dissolve in Toluene (5 mL/mmol).

-

Add Ethyl acetoacetate (60 mmol) and the catalytic Acetic Acid .

-

Attach a Dean-Stark trap topped with a reflux condenser.

-

Heat the mixture to vigorous reflux (approx. 115°C external bath).

-

Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4–6 hours).

-

Work-up: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: The resulting oil is often pure enough for cyclization. If necessary, recrystallize from hexane/ethanol to obtain the enamine as a solid.

Phase 2: Thermal Cyclization (The Core Reaction)

Objective: Ring closure to form 4-Hydroxy-2-methyl-6-trifluoromethoxyquinoline. Mechanism: High-temperature electrocyclic ring closure followed by elimination of ethanol.

Safety Warning: This reaction requires temperatures (

Reagents:

-

Crude Enamine (from Phase 1)

-

Dowtherm A (10 mL per gram of enamine)

Procedure:

-

Set up a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to viscosity/precipitation), a thermometer, and a short-path distillation head (to remove ethanol generated).

-

Add Dowtherm A to the flask and pre-heat to 250°C . The solvent must be refluxing vigorously.

-

Dissolve the Enamine in a minimal amount of warm Dowtherm A (or add neat if liquid).

-

Dropwise Addition: Add the Enamine to the boiling solvent slowly over 20–30 minutes.

-

Why? Adding slowly maintains the high temperature required for cyclization. If the temp drops below 240°C, polymerization (tar formation) competes with cyclization.

-

-

Maintain temperature at 245–255°C for 30–60 minutes after addition.

-

Monitor the distillation head; ethanol should distill off.

-

Work-up: Cool the mixture to

60°C. -

Add Hexane or Petroleum Ether (equal volume to Dowtherm A) to the mixture. The quinolone product will precipitate as a solid.[2]

-

Filter the solid and wash extensively with hexane to remove residual Dowtherm A.

-

Dry the off-white solid (Yield range: 75–90%).

Phase 3: Functionalization (Chlorination & Amination)

Objective: Convert the 4-hydroxy (tautomer of 4-quinolone) to the 4-amino target.

-

Suspend the 4-hydroxy intermediate (1.0 eq) in Phosphorus Oxychloride (

) (5.0 eq). -

Reflux (105°C) for 2 hours. The solid will dissolve as it converts to the chloro-derivative.

-

Quench: Pour carefully onto crushed ice/ammonia mixture (Exothermic!).

-

Extract with Dichloromethane (DCM), dry over

, and evaporate to yield the 4-Chloro intermediate.

Step B: Amination

-

Place the 4-Chloro intermediate in a pressure vessel (autoclave).

-

Add Ethanolic Ammonia (saturated solution) or a solution of

in Phenol (older industrial method, higher yield but harder cleanup). -

Heat to 130–150°C for 12–24 hours.

-

Cool, vent, and evaporate solvent.

-

Basify with NaOH (aq) and extract the final 4-Amino-2-methyl-6-trifluoromethoxyquinoline .

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact of Deviation |

| Condensation Temp | 110–115°C (Reflux) | Low temp leads to incomplete water removal and low enamine yield. |

| Cyclization Temp | 245–255°C | CRITICAL. <240°C favors polymerization/tar. >260°C causes degradation. |

| Addition Rate | Slow (20-30 min) | Fast addition cools the reaction mass, stalling the cyclization. |

| Solvent (Phase 2) | Dowtherm A / Diphenyl Ether | Low boiling solvents (e.g., Toluene) cannot reach the activation energy for ring closure. |

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common yield issues in the Conrad-Limpach protocol.

Common Issues:

-

"The reaction turned into a black tar."

-

Cause: The temperature during cyclization dropped below the threshold, or the enamine was added too quickly.

-

Fix: Ensure Dowtherm A is at a rolling boil (250°C) before addition. Add enamine dropwise.

-

-

"Low conversion to Enamine."

-

Cause: Water was not effectively removed.

-

Fix: Ensure the Dean-Stark trap is functioning and the solvent is azeotroping correctly.

-

-

"Cannot remove Dowtherm A."

-

Cause: Inadequate washing.

-

Fix: Use copious amounts of hexane or petroleum ether. Dowtherm A is highly soluble in hexane; the product is not.

-

References

-

Conrad, M., & Limpach, L. (1887).[4] Über das Anilid des Acetessigesters und dessen Überführung in

-Oxychinaldin. Berichte der deutschen chemischen Gesellschaft. -

Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline.[4] Org. Synth. 1948, 28, 80.

-

BenchChem. (2025).[5] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

-

National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC Database. (Note: Generalized link to PMC database for 4-aminoquinoline reviews).

-

Synblock. (2025). Product Data: 4-Amino-2-methyl-6-trifluoromethylquinoline.

Sources

Solvent selection for dissolving 4-Amino-2-methyl-6-trifluoromethoxyquinoline

Application Note: Solvent Selection & Dissolution Protocols for 4-Amino-2-methyl-6-trifluoromethoxyquinoline

Executive Summary

Dissolving 4-Amino-2-methyl-6-trifluoromethoxyquinoline presents a distinct challenge in medicinal chemistry. This compound combines a basic nitrogen heterocycle (quinoline) with a highly lipophilic, electron-withdrawing trifluoromethoxy (

This guide provides a rational, structure-based approach to solvent selection, moving beyond trial-and-error. It details protocols for generating high-concentration stock solutions, optimizing reaction media, and achieving aqueous dissolution for biological assays through salt formation.

Physicochemical Analysis & Solubility Prediction

To select the correct solvent, one must understand the molecular "tug-of-war" within the compound:

-

The Quinoline Core (Basic): The heterocyclic nitrogen is a weak base (

~7–8). This allows solubility in acidic aqueous media via protonation. -

The 4-Amino Group (H-Bond Donor): Provides polarity but also facilitates strong intermolecular hydrogen bonding in the crystal lattice (high melting point), resisting dissolution.

-

The 6-Trifluoromethoxy Group (Hydrophobic): The

group is a "super-lipophile." It is more lipophilic than a

Solubility Profile Prediction:

-

Water (Neutral pH): Insoluble (< 1 µg/mL).

-

Alcohols (MeOH, EtOH): Moderate solubility; enhanced by heat or acidification.

-

Polar Aprotic (DMSO, DMF): High solubility (Preferred for stock solutions).

-

Chlorinated Solvents (DCM, Chloroform): Good solubility.

Solvent Selection Matrix

Use this matrix to select the solvent based on your specific application.

| Application Tier | Recommended Solvent(s) | Rationale |

| Biological Stock (In Vitro) | DMSO (Dimethyl Sulfoxide) | Universal solvent for screening. Dissolves the compound at >10 mM. Compatible with cell assays at <0.5% v/v. |

| LC-MS / HPLC Analysis | Methanol or Acetonitrile (+ 0.1% Formic Acid) | Acidification breaks intermolecular H-bonds and improves peak shape. |

| Chemical Synthesis | 2-MeTHF or Toluene | 2-MeTHF is a greener alternative to THF/DCM with excellent solvating power for lipophilic amines. |

| Animal Studies (In Vivo) | Formulation Required | Requires salt formation (see Protocol B) or vehicles like PEG400/Water (20:80). |

Visual Decision Tree: Solvent Selection

Figure 1: Decision tree for selecting the optimal solvent system based on the experimental end-point.

Detailed Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

For in vitro screening and long-term storage.

Materials:

-

Compound: 4-Amino-2-methyl-6-trifluoromethoxyquinoline (MW ≈ 242.2 g/mol - Verify exact MW on CoA).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vessel: Amber glass vial (borosilicate).

Procedure:

-

Weighing: Accurately weigh 2.42 mg of the compound into a 1.5 mL amber vial.

-

Note: Avoid using plastic microcentrifuge tubes for long-term storage, as the

group can facilitate leaching of plasticizers.

-

-

Addition: Add 1.0 mL of Anhydrous DMSO.

-

Mixing: Vortex for 30 seconds.

-

Observation: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes. The compound should dissolve completely to form a clear, slightly yellow solution.

-

-

QC: Visually inspect for particulates against a dark background.

-

Storage: Store at -20°C. DMSO freezes at ~19°C; ensure the solution is fully thawed and vortexed before use to prevent concentration gradients.

Protocol B: Aqueous Solubilization via Salt Formation (In Situ)

For aqueous assays where DMSO is not permitted, or for animal formulation.

Mechanism: The quinoline nitrogen is the most basic site. Reacting it with a stoichiometric amount of acid generates a water-soluble salt.

Materials:

-

0.1 M HCl or Methanesulfonic acid (MSA).

-

PBS (Phosphate Buffered Saline) or Water for Injection.

Procedure:

-

Weigh 5 mg of compound.

-

Add 1.05 equivalents of 0.1 M HCl (or MSA).

-

Calculation:

-

-

Vortex vigorously. The solid should dissolve as the salt forms.

-

Once dissolved, dilute slowly with water or saline to the desired final concentration.

-

Warning: Do not dilute directly into pH 7.4 buffer (like PBS) immediately, as the neutral free base may precipitate out. Dilute into slightly acidic water first, then adjust pH if necessary, or use a formulation vehicle like 20% Hydroxypropyl-

-cyclodextrin (HP

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation upon water addition | "Crash-out" effect; lipophilicity ( | Use a co-solvent system: 5% DMSO + 40% PEG400 + 55% Water. Alternatively, use Protocol B (Salt Formation). |

| Cloudy solution in Methanol | Hydrogen bond network in crystal lattice is too strong. | Add 0.1% Acetic Acid or Formic Acid to the methanol. Warm to 40°C. |

| Degradation in solution | Oxidation of the amino group. | Degas solvents with nitrogen/argon. Store stock solutions in amber vials under inert gas. |

Safety & Handling (MSDS Summary)

-

Hazards: 4-Aminoquinolines can be irritating to eyes and skin. The trifluoromethoxy group adds potential for fluorinated metabolic byproducts.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Waste: Dispose of as halogenated organic waste.

References

-

PubChem. (n.d.). 4-Amino-2-methylquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Dissolution Technologies. (2025). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds.[1] Retrieved from [Link]

Sources

Scalable Manufacturing Routes for 4-Aminoquinoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of 4-Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of critically important therapeutic agents.[1][2][3] From the historic antimalarial chloroquine to modern anticancer and anti-inflammatory drugs, the versatility of this heterocyclic system is well-established.[1][2][3][4] The global demand for these compounds, particularly for established drugs like hydroxychloroquine, necessitates robust, scalable, and economically viable manufacturing processes.[5][6] This guide provides a detailed overview of established and innovative scalable manufacturing routes for 4-aminoquinoline derivatives, offering insights into synthetic strategies, detailed protocols, and critical process considerations.

I. Core Synthetic Strategies for Scalable Production

The synthesis of 4-aminoquinoline derivatives on an industrial scale primarily relies on a few core retrosynthetic disconnections. The choice of a specific route is often dictated by factors such as the cost and availability of starting materials, desired substitution patterns on the quinoline ring, and overall process efficiency.

The Workhorse: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially significant method for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with a suitable amine.[1][3] This approach is favored for its reliability and the commercial availability of a wide range of 4,7-dichloroquinoline, the key starting material for many important drugs like chloroquine and amodiaquine.[7]

Causality Behind Experimental Choices: The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic attack by the ring nitrogen. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. The choice of solvent is crucial; polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are often used to facilitate the dissolution of reactants and intermediates.[1][8] In some cases, an excess of the amine reactant can serve as both the nucleophile and the solvent.[9] The addition of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[10]

Protocol 1: General Procedure for the Synthesis of N-Substituted-4-amino-7-chloroquinolines via SNAr

Materials:

-

4,7-dichloroquinoline

-

Appropriate primary or secondary amine (e.g., N,N-diethyl-1,4-pentanediamine for chloroquine)

-

N-methyl-2-pyrrolidone (NMP) or other suitable high-boiling polar aprotic solvent

-

Potassium carbonate (K2CO3) or Triethylamine (TEA)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a stirred solution of 4,7-dichloroquinoline in NMP, add the desired amine (typically 1.1 to 1.5 molar equivalents).

-

Add a base such as potassium carbonate or triethylamine (1.5 to 2.0 molar equivalents).

-

Heat the reaction mixture to a temperature between 120-160 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine to remove NMP and inorganic salts.[10]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization or column chromatography.

Building from the Ground Up: Quinoline Ring Formation

-

Conrad-Limpach and Gould-Jacobs Reactions: These methods involve the condensation of anilines with β-ketoesters or related compounds, followed by a thermal cyclization to form the quinolin-4-one intermediate.[11] This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl3), to yield the 4-chloroquinoline, which can then undergo SNAr as described above.[12]

Causality Behind Experimental Choices: The high temperatures required for the cyclization step in these reactions necessitate the use of high-boiling solvents or neat conditions. The chlorination step with POCl3 is a standard and effective method for converting the hydroxyl group of the quinolin-4-one into a good leaving group (chloride) for the subsequent SNAr reaction.[12][13]

-

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. While versatile, its scalability can be limited by the availability of the substituted 2-aminoaryl precursors.

Workflow for Quinoline Ring Construction and Subsequent Amination

Caption: General workflow for 4-aminoquinoline synthesis starting from aniline.

II. Emerging and Greener Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for 4-aminoquinoline synthesis.

Continuous Flow Synthesis

Continuous flow chemistry offers several advantages for the large-scale production of pharmaceuticals, including improved heat and mass transfer, enhanced safety, and the potential for automation.[5] For the synthesis of hydroxychloroquine, a semi-continuous flow method has been developed that utilizes simpler and less expensive starting materials, leading to a significant increase in overall yield compared to traditional batch processes.[5]

Causality Behind Experimental Choices: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher selectivity and yields, while minimizing the formation of byproducts. The use of smaller reactor volumes also enhances safety, particularly for highly exothermic or hazardous reactions.

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have emerged as effective tools to accelerate organic reactions.[1][3] In the context of 4-aminoquinoline synthesis, these techniques can significantly reduce reaction times and improve yields for the SNAr reaction.[1] Microwave heating provides rapid and uniform heating of the reaction mixture, while ultrasound promotes mass transfer and can activate reacting species.

Causality Behind Experimental Choices: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and efficient heating that is often more uniform than conventional heating methods. Sonication, the application of ultrasound, creates acoustic cavitation – the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing reaction rates.

III. Purification and Quality Control

The purification of the final 4-aminoquinoline active pharmaceutical ingredient (API) is a critical step to ensure its safety and efficacy.[14][15] The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Crystallization

Crystallization is the most common and effective method for purifying solid APIs.[14][16] It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize out while impurities remain in the mother liquor.[16]

Key Parameters for Optimization:

-

Solvent Selection: The ideal solvent should have high solubility for the API at high temperatures and low solubility at room temperature.

-

Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals.

-

Agitation: Stirring can influence crystal size distribution and prevent the formation of agglomerates.

Chromatography

For compounds that are difficult to purify by crystallization, chromatographic techniques such as column chromatography or preparative HPLC can be employed.[16] These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[16]

Process Analytical Technology (PAT)

To ensure consistent product quality and to comply with regulatory guidelines, the implementation of Process Analytical Technology (PAT) is becoming increasingly important in pharmaceutical manufacturing.[17][18][19] PAT involves the use of in-line or on-line analytical tools to monitor and control critical process parameters in real-time.[17][18][20][21] This approach allows for a more proactive approach to quality control, moving away from reliance on end-product testing.[19][21]

Examples of PAT tools in 4-aminoquinoline manufacturing:

-

In-line FTIR or Raman spectroscopy: To monitor reaction kinetics and ensure reaction completion.

-

Real-time particle size analysis: To control crystallization processes and ensure a consistent particle size distribution of the final API.

Process Flow for API Purification and Quality Control

Caption: A typical workflow for the purification and quality control of a 4-aminoquinoline API.

IV. Quantitative Data Summary

| Synthetic Route | Key Starting Materials | Typical Yields (%) | Key Advantages | Key Challenges |

| SNAr (Batch) | 4,7-dichloroquinoline, Amine | 70-95% | Well-established, reliable, versatile. | High temperatures, potential for side reactions. |

| Quinoline Ring Formation | Anilines, β-ketoesters | 50-80% (multi-step) | Access to novel derivatives. | Multi-step, potentially harsh conditions. |

| Continuous Flow | Varies | Often >90% | Improved safety, control, and yield.[5] | Higher initial investment in equipment. |

| Microwave-Assisted | 4,7-dichloroquinoline, Amine | 80-95% | Rapid reaction times.[1] | Scalability can be a concern for very large volumes. |

V. Regulatory and Safety Considerations

The manufacturing of APIs is subject to stringent regulatory oversight to ensure product quality, safety, and efficacy.[15][22][23] Adherence to Good Manufacturing Practices (GMP) is mandatory.[15][22]

Key Regulatory Aspects:

-

Process Validation: Demonstrating that the manufacturing process consistently produces a product of the required quality.[24]

-

Impurity Profiling: Identifying and quantifying all impurities in the final API.

-

Stability Testing: Evaluating the stability of the API under various storage conditions.

Safety Considerations:

-

Handling of Hazardous Reagents: Reagents like phosphorus oxychloride and high-boiling solvents require careful handling in well-ventilated areas with appropriate personal protective equipment.

-

Control of Exothermic Reactions: Some of the synthetic steps can be exothermic, necessitating careful temperature control and the availability of emergency cooling systems.

-

Waste Management: Proper disposal of chemical waste is essential to minimize environmental impact.[23]

VI. Conclusion

The scalable manufacturing of 4-aminoquinoline derivatives is a mature field that continues to evolve. While the classic SNAr approach remains the industry standard, innovative technologies like continuous flow synthesis and microwave-assisted reactions offer promising avenues for more efficient, sustainable, and cost-effective production. A thorough understanding of the underlying chemical principles, coupled with rigorous process control and adherence to regulatory guidelines, is paramount for the successful large-scale production of these vital medicines.

References

- SciELO. (2011). Property-based design and synthesis of new chloroquine hybrids via simple incorporation of 2-imino-thiazolidin-4-one or 1h-pyrrol-2, 5-dione fragments on the 4-amino-7-chloroquinoline side chain.

- Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

- ResearchGate. (2025). Scalable Preparation of Substituted 4‐Aminoquinolines: Advancements in Manufacturing Process Development.

- Google Patents. Process for preparing 4-amino-7-chloro-quinoline.

- PMC. (2025).

- PubMed Central. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies.

- ResearchGate. Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.

- DeRisi Lab - UCSF. (2005).

- Chemistry Stack Exchange. (2012).

- Benchchem. (2025). Discovery and history of 4-aminoquinoline compounds in medicinal chemistry.

- The University of Liverpool Repository. THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS.

- Virginia Commonwealth University. (2025). Synthesizing Hydroxychloroquine.

- PMC.

- Tayana. Picking the best purification method for your API can be a tricky challenge.

- MDPI. (2025).

- Pharmaceutical Technology. (2026).

- Google Patents.

- Zamann Pharma Support GmbH.

- Frontiers. (2025).

- Bruker.

- Longdom.org. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.

- Seppure. (2024).

- Google Patents.

- PubMed. (2024).

- CUNY Academic Works. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis.

- MDPI. (2022).

- PubMed. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites.

- Food and Drug Administration. Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, manufacturing, and Quality Assurance.

- The Washington Post. (2020). The search for chloroquine helped bring about the modern pharmaceutical industry.

- PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.

- Innopharma Technology. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry.

- PMC. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.

- arborpharmchem. GMP for The production of APIs.

- BioProcess International. (2009). Process Analytical Technology (PAT) in Powder Media Production. [https://vertexaisearch.cloud.g Process Analytical Technology (PAT) in Powder Media Production. [https://vertexaisearch.cloud.g

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Chloroquine helped Big Pharma develop - The Washington Post [washingtonpost.com]

- 5. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]

- 6. coherentmarketinsights.com [coherentmarketinsights.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 13. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]

- 17. What is PAT? | Bruker [bruker.com]

- 18. longdom.org [longdom.org]

- 19. fda.gov [fda.gov]

- 20. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]

- 21. bioprocessintl.com [bioprocessintl.com]

- 22. arborpharmchem.com [arborpharmchem.com]

- 23. thepharmamaster.com [thepharmamaster.com]

- 24. pharmacy.umaryland.edu [pharmacy.umaryland.edu]